Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate
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Overview
Description
“ET 2-ME-5-((4-(2-PHENYL-1,3-OXAZOL-5-YL)BENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE” is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ET 2-ME-5-((4-(2-PHENYL-1,3-OXAZOL-5-YL)BENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE” typically involves multi-step organic reactions. The starting materials may include benzofuran derivatives, oxazole derivatives, and phenyl-substituted benzyl compounds. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions.
Introduction of Oxazole Moiety: This step may involve the use of reagents like oxalyl chloride and amines.
Coupling Reactions: The final step may involve coupling the benzofuran core with the oxazole derivative using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“ET 2-ME-5-((4-(2-PHENYL-1,3-OXAZOL-5-YL)BENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE” may undergo various chemical reactions, including:
Oxidation: Conversion to oxidized products using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “ET 2-ME-5-((4-(2-PHENYL-1,3-OXAZOL-5-YL)BENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Oxazole Derivatives: Compounds with oxazole moieties.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
“ET 2-ME-5-((4-(2-PHENYL-1,3-OXAZOL-5-YL)BENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE” is unique due to its specific combination of benzofuran, oxazole, and phenyl groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C28H23NO5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H23NO5/c1-3-31-28(30)26-18(2)33-24-14-13-22(15-23(24)26)32-17-19-9-11-20(12-10-19)25-16-29-27(34-25)21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3 |
InChI Key |
RKNQFTXUWYBBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C4=CN=C(O4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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